molecular formula C23H27N3O7 B586724 4-Epiminocycline CAS No. 43168-51-0

4-Epiminocycline

Cat. No. B586724
CAS RN: 43168-51-0
M. Wt: 457.48
InChI Key: FFTVPQUHLQBXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Epiminocycline is a compound with the molecular formula C23H27N3O7 . It is an impurity of minocycline, a broad-spectrum antibiotic . The molecular weight of 4-Epiminocycline is 457.5 g/mol .


Molecular Structure Analysis

The IUPAC name for 4-Epiminocycline is (4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide . The exact mass and monoisotopic mass of the compound are both 457.18490021 g/mol .


Physical And Chemical Properties Analysis

4-Epiminocycline has a molecular weight of 457.5 g/mol, an XLogP3 of -0.6, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 9, and a rotatable bond count of 3 . The topological polar surface area is 165 Ų .

Scientific Research Applications

1. Dermatology: Topical Treatment for Acne Vulgaris

  • Summary of Application : 4-Epiminocycline is a degradation product of minocycline, which is used in the treatment of acne vulgaris . A unique, stable, hydrophilic topical gel formulation with fully solubilized minocycline (MNC-H) has been developed, which results in less 4-epiminocycline than a lipophilic formulation (MNC-L) .
  • Methods of Application : The hydrophilic nature of the formulation enabled a 2–3 fold increase in delivery into the skin ex vivo compared to a lipophilic counterpart, mostly seen in the epidermis and pilosebaceous units .
  • Results or Outcomes : The results indicate that a 1, 2% minocycline hydrophilic gel may deliver sufficient drug (>15μg/g) to potentially demonstrate clinical efficacy . These findings suggest that topical hydrophilic minocycline gel may provide a novel tool for topical acne therapy .

2. Biochemical Research: Minocycline Impurity

  • Summary of Application : 4-Epiminocycline is the main degradation product of and a potential impurity in commercial preparations of minocycline .
  • Methods of Application : It is used in biochemical research, particularly in the areas of immunology, inflammation, infectious disease, bacterial diseases, and neuroscience .
  • Results or Outcomes : The presence of 4-Epiminocycline as an impurity can affect the efficacy of minocycline, hence it is important to monitor its levels in minocycline preparations .

3. Mass Spectrometry

  • Summary of Application : 4-Epiminocycline is used in the field of mass spectrometry, a technique that helps in the identification of compounds within a sample by measuring the mass-to-charge ratio and abundance of gas-phase ions .
  • Methods of Application : The presence of 4-Epiminocycline can be detected and quantified in minocycline preparations using mass spectrometry .

4. Neuroscience

  • Summary of Application : 4-Epiminocycline, as a degradation product of minocycline, is used in neuroscience research . Minocycline has been found to have neuroprotective actions .
  • Methods of Application : It is used in studies involving neurodegenerative diseases and conditions involving inflammation in the nervous system .
  • Results or Outcomes : The outcomes of such studies can contribute to the development of treatments for various neurological conditions .

5. Immunology & Inflammation

  • Summary of Application : 4-Epiminocycline, as a degradation product of minocycline, is used in the field of immunology and inflammation . Minocycline has been found to have anti-inflammatory actions .
  • Methods of Application : It is used in studies involving conditions involving inflammation in the body .
  • Results or Outcomes : The outcomes of such studies can contribute to the development of treatments for various inflammatory conditions .

6. Infectious Disease & Bacterial Diseases

  • Summary of Application : 4-Epiminocycline, as a degradation product of minocycline, is used in the field of infectious disease and bacterial diseases . Minocycline is a broad spectrum tetracycline antibiotic that has a particularly long half-life in serum .
  • Methods of Application : It is used in studies involving bacterial diseases .
  • Results or Outcomes : The outcomes of such studies can contribute to the development of treatments for various bacterial diseases .

Future Directions

One study suggests that a hydrophilic topical gel formulation with fully solubilized minocycline resulted in less degradation product (4-epiminocycline) than a lipophilic formulation . This suggests that topical hydrophilic minocycline gel may provide a novel tool for topical acne therapy .

properties

IUPAC Name

(4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTVPQUHLQBXQZ-MJPDVNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Epiminocycline

CAS RN

43168-51-0
Record name Epiminocycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043168510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPIMINOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EA3Q2JV4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
28
Citations
HJ Nelis, AP De Leenheer - Drug metabolism and disposition, 1982 - ASPET
… Substantial amounts of 4-epiminocycline, which probably resulted from minocycline epimerization rather than biotransformation, were also present. …
Number of citations: 55 dmd.aspetjournals.org
YM Li, A Van Schepdael, E Roets… - Journal of pharmaceutical …, 1996 - Elsevier
… Potential impurities are 4-epiminocycline, 6-deoxy-6-demethyltetracycline, 7-didemethylminocycline, 7monodemethylminocycline and 9-minocycline. Method development was …
Number of citations: 15 www.sciencedirect.com
D Lac, M Hermsmeier, X Chen, N Yam… - International Journal of …, 2019 - Elsevier
… HPLC and the percentage of the parent minocycline and 4-epiminocycline was determined. … Parent minocycline as well as the 4-epiminocycline peak area were measured and summed …
Number of citations: 3 www.sciencedirect.com
W Naidong, J Thuranira, K Vermeulen… - Journal of Liquid …, 1992 - Taylor & Francis
… In solution and upon storage MC is prone to epimerization, resulting in the formation of 4-epiminocycline (EMC). Structures of MC and its related substances are shown in Fig. 1. …
Number of citations: 12 www.tandfonline.com
W Naidong, S Hua, E Roets, J Hoogmartens - Journal of pharmaceutical …, 1995 - Elsevier
… With a mobile phase dichloromethane-methanol-water (57:35:8, v/v/v) and a silica gel thin-layer, previously sprayed with 10% m/v sodium edetate adjusted to pH 9.0, 4-epiminocycline …
Number of citations: 12 www.sciencedirect.com
RG Kelly, LA Kanegis - Toxicology and applied pharmacology, 1967 - Elsevier
… Paper chromatography of the countercurrent peaks described above indicated that these peaks contained a mixture of minocycline and 4-epiminocycline. This is in agreement with …
Number of citations: 135 www.sciencedirect.com
N Jain, GK Jain, FJ Ahmad, RK Khar - Analytica chimica acta, 2007 - Elsevier
… studies, 4-epiminocycline is known to be the most common impurity and potential degradation product [2], therefore, the peak at R f 0.02 could be assumed to be of 4-epiminocycline. …
Number of citations: 26 www.sciencedirect.com
RH Böcker, R Peter, G Machbert, W Bauer - Journal of Chromatography B …, 1991 - Elsevier
… Reference standards of minocycline and 4-epiminocycline hydrochloride were donated by Lederle Cyanamid (Wolfratshausen, Germany). Hymecromone was donated by LIPHA-…
Number of citations: 30 www.sciencedirect.com
M Jonas, BA Cunha - Therapeutic drug monitoring, 1982 - journals.lww.com
… Animal studies with "Clabeled minocycline have shown radioisotopic uptake of 4-epiminocycline by tissue (48). Definitive data as to the site, mechanism, and by-products of minocycline …
Number of citations: 95 journals.lww.com
NH Zawilla, J Diana, J Hoogmartens… - Journal of pharmaceutical …, 2006 - Elsevier
… As in the case of other tetracyclines not carrying a 5-hydroxyl group, 4-epimerization is favoured in slightly acidic to neutral solutions and leads to the formation of 4-epiminocycline (4-…
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.